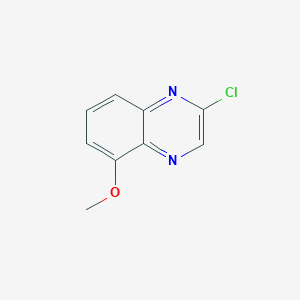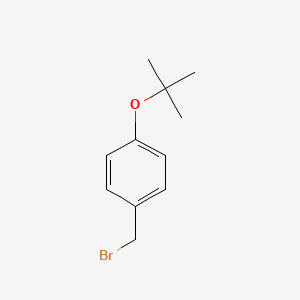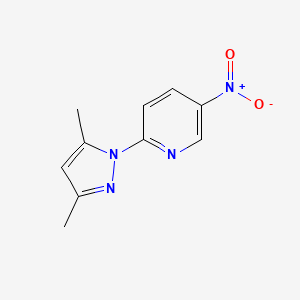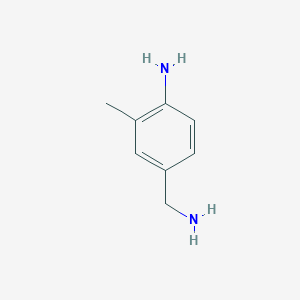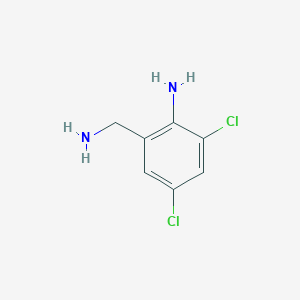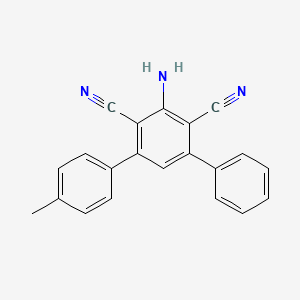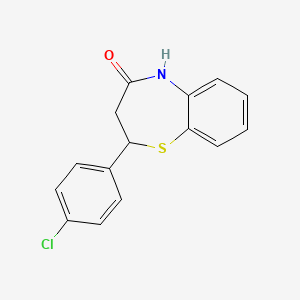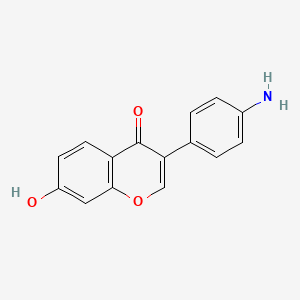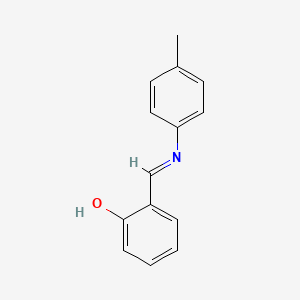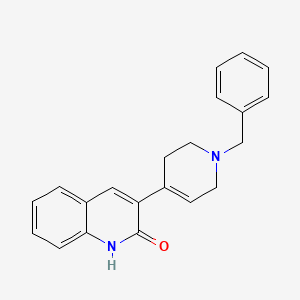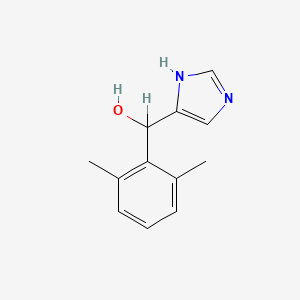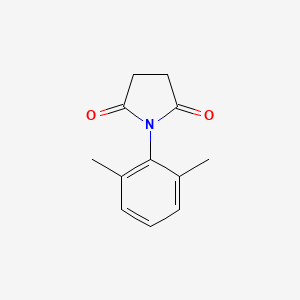
1-(2,6-Dimethylphenyl)pyrrolidine-2,5-dione
説明
“1-(2,6-Dimethylphenyl)pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C12H13NO2 . It is a derivative of pyrrolidine-2,5-dione, which is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine-2,5-dione derivatives can be achieved through various strategies. One common approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another strategy involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “1-(2,6-Dimethylphenyl)pyrrolidine-2,5-dione” is characterized by a five-membered pyrrolidine ring. This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Pyrrolidine-2,5-dione is a versatile scaffold that can undergo various chemical reactions. For instance, Oktay et al. prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones .Physical And Chemical Properties Analysis
The molecular weight of “1-(2,6-Dimethylphenyl)pyrrolidine-2,5-dione” is 203.24 g/mol . Further physical and chemical properties were not found in the retrieved papers.科学的研究の応用
The pyrrolidine ring, a five-membered nitrogen heterocycle, has garnered significant interest in medicinal chemistry due to its versatility. Let’s explore its applications across various fields:
- Three-Dimensional Coverage : The non-planarity of the ring (a phenomenon called “pseudorotation”) enhances three-dimensional coverage .
Bioactive Molecules
Let’s dive into specific bioactive molecules associated with this scaffold:
a. Prolinol Derivatives: Pyrrolidine-2,5-dione derivatives, including prolinol, have been studied extensively. Their synthesis involves functionalization of preformed pyrrolidine rings .
b. Stereoselectivity and Binding Modes: The stereogenicity of pyrrolidine carbons plays a crucial role. Different stereoisomers and spatial orientations of substituents lead to varying biological profiles. These profiles arise from distinct binding modes to enantioselective proteins .
Applications
Now, let’s explore six unique applications:
a. Carbonic Anhydrase Inhibition: Pyrrolidine-2,5-dione derivatives have been evaluated for inhibitory activity against human carbonic anhydrase (CA) isoenzymes. CA is involved in diseases such as retinal disorders and glaucoma .
b. Anticancer Agents: Researchers have explored pyrrolidine-2,5-dione derivatives as potential anticancer agents. Their unique scaffold offers opportunities for structural modifications .
c. Neurological Disorders: The pyrrolidine ring’s stereochemistry influences interactions with neurotransmitter receptors. Thus, derivatives may hold promise for neurological disorders .
d. Anti-inflammatory Properties: Pyrrolidine-2,5-dione compounds have demonstrated anti-inflammatory effects. Their design could lead to novel anti-inflammatory drugs .
e. Antiviral Activity: Researchers have investigated pyrrolidine-2,5-dione derivatives for antiviral properties. Their potential lies in inhibiting viral enzymes .
f. Enzyme Inhibition: Beyond carbonic anhydrase, pyrrolidine-2,5-dione derivatives may inhibit other enzymes, making them valuable in drug development .
作用機序
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy in drug design, as they can help to modify physicochemical parameters and improve the adme/tox results for drug candidates .
Action Environment
The action, efficacy, and stability of 1-(2,6-Dimethylphenyl)pyrrolidine-2,5-dione can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ability to bind to its target enzymes . Additionally, the presence of other substances in the environment, such as other drugs or metabolites, could potentially interact with the compound and affect its action .
将来の方向性
The pyrrolidine ring and its derivatives, including pyrrolidine-2,5-diones, continue to be of great interest in drug discovery due to their versatile scaffold and potential for the treatment of human diseases . Future research may focus on exploring new synthetic strategies and investigating the biological activity of new pyrrolidine compounds .
特性
IUPAC Name |
1-(2,6-dimethylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-4-3-5-9(2)12(8)13-10(14)6-7-11(13)15/h3-5H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPKCHROTPTAMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10304445 | |
| Record name | 1-(2,6-dimethylphenyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88612-26-4 | |
| Record name | NSC165815 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165815 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2,6-dimethylphenyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Diethyl 2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B3033062.png)
